molecular formula C24H25ClN2O4S B298079 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide

Cat. No. B298079
M. Wt: 473 g/mol
InChI Key: CEZIQXYTTOMRGE-UHFFFAOYSA-N
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Description

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide, also known as CMMS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide involves its ability to bind to specific proteins in cancer cells, inhibiting their activity and preventing the growth and proliferation of cancer cells. 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has been shown to selectively target cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has also been shown to have anti-inflammatory properties and can modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide in lab experiments include its specificity for cancer cells, its ability to selectively target cancer cells, and its potential use as a diagnostic tool for cancer. However, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide is a complex and expensive compound to synthesize, and its use in lab experiments requires specialized equipment and expertise.

Future Directions

Future research on 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide could focus on its potential applications in other areas of scientific research, such as drug development and disease diagnosis. Studies could also explore the potential use of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide in combination with other compounds to enhance its anti-cancer properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide.

Synthesis Methods

The synthesis of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-methylaniline, followed by the reaction of the resulting product with N-(4-methoxybenzyl)acetamide. The final product is obtained through purification and isolation techniques. The synthesis of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.

properties

Product Name

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473 g/mol

IUPAC Name

2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-17-4-12-22(13-5-17)32(29,30)27(20-9-6-18(2)23(25)14-20)16-24(28)26-15-19-7-10-21(31-3)11-8-19/h4-14H,15-16H2,1-3H3,(H,26,28)

InChI Key

CEZIQXYTTOMRGE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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